Bromhexine
Overview
Description
Bromhexine is a mucolytic drug used in the treatment of respiratory disorders associated with viscid or excessive mucus. It was developed in the research laboratory of Boehringer Ingelheim in the late 1950s and introduced into the market in 1963 . This compound is derived from the Adhatoda vasica plant and aids in the clearance of excess mucus, improving breathing and reducing cough .
Biochemical Analysis
Biochemical Properties
Bromhexine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to enhance the secretion of serous mucus in the respiratory tract, making the phlegm thinner and less viscous . This compound interacts with the transmembrane serine protease 2 receptor (TMPRSS2), which is significant in viral respiratory diseases such as influenza A and Middle East Respiratory Syndrome . Additionally, this compound’s metabolite, ambroxol, has shown potential in preventing and treating COVID-19 due to its interactions with cell receptors in the lungs .
Cellular Effects
This compound influences various types of cells and cellular processes. It enhances mucociliary clearance by modifying the physicochemical characteristics of mucus, which in turn reduces cough . This compound also impacts cell signaling pathways by inhibiting the TMPRSS2 receptor, which plays a role in viral entry into cells . Furthermore, this compound has been found to increase lysosomal activity, leading to the hydrolysis of acid mucopolysaccharide polymers and normalization of mucus viscosity .
Molecular Mechanism
At the molecular level, this compound exerts its effects by reducing mucus viscosity and activating the ciliated epithelium, thereby enhancing mucociliary clearance . This compound is a synthetic derivative of the herbal active ingredient vasicine and has been shown to increase the proportion of serous bronchial secretion . It also inhibits the TMPRSS2 receptor, preventing viral entry into host cells . This compound’s metabolite, ambroxol, further contributes to its mucolytic effects by interacting with cell receptors in the lungs .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is characterized by low side effects and relatively low cost, making it an ideal candidate for long-term use . In vitro studies have shown that this compound inhibits the TMPRSS2 protease with a half maximal inhibitory concentration (IC50) of 0.75 μM . The stability and degradation of this compound have been studied, and it has been found to maintain its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound enhances the secretion of various mucus components, increasing mucociliary clearance and reducing cough . At higher doses, this compound can cause adverse effects such as bradycardia and hyperacidity of gastric juice in dogs . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is extensively metabolized in the liver to a variety of hydroxylated metabolites, including dibromanthranilic acid . The metabolic pathways involve interactions with enzymes such as cytochrome P450, which play a role in the hydroxylation process . This compound’s metabolite, ambroxol, also contributes to its therapeutic effects by enhancing mucus clearance .
Transport and Distribution
This compound is widely distributed within cells and tissues. After intravenous administration, this compound crosses the blood-brain barrier and small concentrations may cross the placenta . The average volume of distribution of this compound is 1209 ± 206 L (19 L/kg) . Lung tissue concentrations of this compound are higher in bronchial tissues than in plasma, indicating its effectiveness in targeting respiratory conditions .
Subcellular Localization
This compound’s subcellular localization is primarily within the respiratory tract, where it exerts its mucolytic effects . It enhances the production of serous mucus, making it easier for the cilia to transport phlegm out of the lungs . This compound’s interactions with cell receptors and enzymes in the respiratory tract contribute to its therapeutic efficacy .
Preparation Methods
Bromhexine hydrochloride is synthesized through a series of chemical reactions. One common method involves the reaction of 2-amino-3,5-dibromobenzyl alcohol with a chlorinated reagent at low temperatures (5-10°C) for several hours, followed by reduced pressure distillation and solid-liquid separation to obtain the intermediate . This intermediate is then further processed to produce this compound hydrochloride . Industrial production methods focus on using cost-effective and stable initial feedstocks, with simple operating procedures to ensure high yield and minimal impurities .
Chemical Reactions Analysis
Bromhexine undergoes various chemical reactions, including oxidation, reduction, and substitution. It is a weak base and precipitates out at pH values above 6 . This compound can be oxidized electrochemically at a glassy carbon paste electrode, leading to the formation of products such as N-methylcyclohexanamine and 2-amino-3,5-dibromobenzaldehyde . Common reagents used in these reactions include methanol and Britton-Robinson buffer .
Scientific Research Applications
Bromhexine has a wide range of scientific research applications. In medicine, it is used to decrease the viscosity of mucus in the airway, enhancing mucus clearance in conditions such as the common cold, influenza, and respiratory tract infections . Recently, this compound and its metabolite ambroxol have garnered interest for their potential role in preventing and treating COVID-19 due to their interactions with cell receptors in the lungs . In chemistry, this compound is used in various analytical methods, including high-performance liquid chromatography and electrochemical oxidation . Its ability to disrupt mucopolysaccharides in bronchial secretions also makes it useful in enhancing the penetration of antimicrobial drugs .
Mechanism of Action
Bromhexine acts on the mucus glands in the respiratory tract to change the structure of bronchial secretion. It enhances the transport of mucus by reducing its viscosity and increasing cilia activity, resulting in enhanced mucociliary clearance . This compound is a synthetic derivative of the herbal active ingredient vasicine and increases the proportion of serous bronchial secretion . It also inhibits the transmembrane protease serine 2 (TMPRSS2), which plays a key role in viral invasion and infection, making it a potential candidate for treating COVID-19 .
Comparison with Similar Compounds
Bromhexine is often compared with ambroxol hydrochloride, another mucolytic agent used in the treatment of respiratory conditions . Both compounds belong to the expectorant and mucokinetic group of drugs and have similar chemical structures . this compound is derived from Adhatoda vasica, while ambroxol is a metabolite of this compound . This compound affects the mucosal rheological properties by limiting the synthesis of glycoproteins released into the mucus, whereas ambroxol contributes to the resumption of respiratory purification processes . Other similar compounds include diphenhydramine, dextromethorphan, and guaifenesin, which are often used in combination with this compound for symptomatic treatment of respiratory conditions .
Properties
IUPAC Name |
2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Br2N2/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17/h7-8,12H,2-6,9,17H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGDCBLYJGHCIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
611-75-6 (mono-hydrochloride) | |
Record name | Bromhexine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022686 | |
Record name | Bromhexine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<1 mg/mL | |
Record name | Bromhexine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09019 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Inflammation of the airways, increased mucus secretion, and altered mucociliary clearance are the hallmarks of various diseases of the respiratory tract. Mucus clearance is necessary for lung health; bromhexine aids in mucus clearance by reducing the viscosity of mucus and activating the ciliary epithelium, allowing secretions to be expelled from the respiratory tract. Recent have studies have demonstrated that bromhexine inhibits the transmembrane serine protease 2 receptor (TMPRSS2) in humans. Activation of TMPRSS2 plays an important role in viral respiratory diseases such as influenza A and Middle East Respiratory Syndrome (MERS). Inhibition of receptor activation and viral entry by bromhexine may be effective in preventing or treating various respiratory illnesses, including COVID-19. In vitro studies have suggested the action of ambroxol (a metabolite of bromhexine) on the angiogensin-converting enzyme receptor 2 (ACE2), prevents entry of the viral envelope-anchored spike glycoprotein of SARS-Cov-2 into alveolar cells or increases the secretion of surfactant, preventing viral entry. | |
Record name | Bromhexine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09019 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
3572-43-8 | |
Record name | Bromhexine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3572-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromhexine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003572438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromhexine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09019 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bromhexine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromhexine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMHEXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q1J152VB1P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
232-235 | |
Record name | Bromhexine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09019 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Synthesis routes and methods
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